molecular formula C12H17ClN2O B11870611 1-(2,3-Dihydrobenzofuran-4-yl)piperazine hydrochloride CAS No. 1188265-76-0

1-(2,3-Dihydrobenzofuran-4-yl)piperazine hydrochloride

Cat. No.: B11870611
CAS No.: 1188265-76-0
M. Wt: 240.73 g/mol
InChI Key: CPDCAWKOFMRQDG-UHFFFAOYSA-N
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Description

1-(2,3-Dihydrobenzofuran-4-yl)piperazine hydrochloride (CAS 105684-40-0) is a chemical compound of significant interest in pharmaceutical and agrochemical research. It features a molecular formula of C12H17ClN2O and a molecular weight of 240.73 g/mol . This compound is presented as a brown powder with a high purity level, typically ≥99% . The structure combines two privileged scaffolds in medicinal chemistry: the 2,3-dihydrobenzofuran ring and the piperazine moiety. The 2,3-dihydrobenzofuran scaffold is recognized for its prevalence in natural products and synthetic compounds exhibiting a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antiviral properties . Concurrently, the piperazine ring is a highly versatile building block known to improve water solubility and bioavailability, and it is a common feature in drugs targeting a range of conditions such as central nervous system disorders, allergies, and cancer . The strategic fusion of these two motifs in a single molecule makes 1-(2,3-Dihydrobenzofuran-4-yl)piperazine hydrochloride a valuable intermediate for researchers exploring new biologically active compounds. Its primary application is in the synthesis and design of novel molecules for lead optimization and structure-activity relationship (SAR) studies, particularly in the fields of anti-inflammatory and oncology research . This product is intended for research applications and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

1188265-76-0

Molecular Formula

C12H17ClN2O

Molecular Weight

240.73 g/mol

IUPAC Name

1-(2,3-dihydro-1-benzofuran-4-yl)piperazine;hydrochloride

InChI

InChI=1S/C12H16N2O.ClH/c1-2-11(14-7-5-13-6-8-14)10-4-9-15-12(10)3-1;/h1-3,13H,4-9H2;1H

InChI Key

CPDCAWKOFMRQDG-UHFFFAOYSA-N

Canonical SMILES

C1COC2=CC=CC(=C21)N3CCNCC3.Cl

Origin of Product

United States

Preparation Methods

Direct Alkylation of Piperazine

The most straightforward method involves alkylating piperazine with 4-bromo-2,3-dihydrobenzofuran under basic conditions. For example, potassium carbonate in dimethylformamide (DMF) facilitates nucleophilic substitution at 70–80°C for 10–12 hours. Yields range from 65% to 78%, with purity dependent on recrystallization solvents like dichloromethane/ethyl acetate mixtures.

Key Reaction Conditions:

ReagentSolventTemperatureTimeYield
4-Bromo-2,3-dihydrobenzofuran, K₂CO₃DMF70°C12 h72%

This route is limited by competing side reactions (e.g., over-alkylation), necessitating stoichiometric control.

Boc-Protected Intermediate Route

To enhance regioselectivity, piperazine is first protected as a tert-butoxycarbonyl (Boc) derivative. The Boc group is introduced via reaction with di-tert-butyl dicarbonate in tetrahydrofuran (THF), followed by coupling with 4-amino-2,3-dihydrobenzofuran using ethylcarbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP). Subsequent HCl-mediated deprotection in dioxane yields the hydrochloride salt with >95% purity.

Advantages:

  • Minimizes polyalkylation by blocking one piperazine nitrogen.

  • Enables chromatographic purification of intermediates (e.g., silica gel with hexane/ethyl acetate).

Mechanochemical Synthesis

A solvent-free approach employs ball milling to activate 4-chloro-2,3-dihydrobenzofuran and piperazine hydrochloride. Ethanol (0.1 μL/mg) acts as a liquid assistant, enabling reactions at room temperature within 70 minutes. This method achieves 84% yield with reduced waste, though scalability remains challenging.

Mechanism:
The mechanical force generates reactive surfaces on the reactants, accelerating the SN2 displacement.

Optimization of Reaction Parameters

Critical variables influencing yield and purity include:

Solvent Effects

  • Polar aprotic solvents (DMF, DMSO): Enhance nucleophilicity but risk side reactions at elevated temperatures.

  • Ethereal solvents (THF, dioxane): Favor Boc protection/deprotection with minimal byproducts.

Catalytic Systems

Palladium-based catalysts (e.g., Pd₂(dba)₃ with BINAP ligand) improve coupling efficiency in aryl bromide reactions, though they are cost-prohibitive for large-scale synthesis.

Salt Formation and Purification

The free base is converted to the hydrochloride salt via:

  • HCl gas saturation in methanol or ethanol.

  • Aqueous HCl treatment followed by solvent evaporation.

Purification Methods:

  • Acid-base extraction: Removes unreacted starting materials.

  • Recrystallization: Ethyl acetate/hexane mixtures yield crystals with >99% HPLC purity.

Analytical Characterization

Successful synthesis is confirmed by:

  • ¹H NMR (DMSO-d₆): δ 3.38–3.72 (m, 8H, piperazine), 6.80–7.20 (m, 3H, dihydrobenzofuran).

  • LC-MS: [M+H]⁺ = 240.13, matching the theoretical mass .

Chemical Reactions Analysis

1-(2,3-Dihydrobenzofuran-4-yl)piperazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups on the benzofuran or piperazine rings are replaced with other groups.

Scientific Research Applications

Medicinal Chemistry Applications

1-(2,3-Dihydrobenzofuran-4-yl)piperazine hydrochloride has been studied for its potential therapeutic effects in various conditions:

Antidepressant Activity

Research indicates that derivatives of piperazine compounds can exhibit antidepressant effects. In animal models, 1-(2,3-Dihydrobenzofuran-4-yl)piperazine hydrochloride demonstrated significant activity in reducing depressive-like behaviors, suggesting its potential as a candidate for developing new antidepressant medications .

Anxiolytic Effects

Studies have shown that compounds similar to 1-(2,3-Dihydrobenzofuran-4-yl)piperazine hydrochloride can possess anxiolytic properties. These effects may be attributed to modulation of serotonin receptors, which are crucial in anxiety regulation .

Neuroprotective Properties

The compound has also been investigated for neuroprotective effects against neurodegenerative diseases. Its ability to inhibit oxidative stress markers and promote neuronal survival has been highlighted in preclinical studies .

Neuroscience Research

The role of 1-(2,3-Dihydrobenzofuran-4-yl)piperazine hydrochloride extends into neuroscience, particularly concerning its interaction with neurotransmitter systems:

Serotonin Receptor Modulation

This compound has been shown to interact with various serotonin receptors (5-HT receptors), which are implicated in mood regulation and cognitive functions. Its selective activity on these receptors may lead to advancements in treating psychiatric disorders .

Dopaminergic Activity

Additionally, it exhibits properties that may influence dopaminergic pathways, making it a candidate for further exploration in conditions like schizophrenia and Parkinson's disease .

Material Science Applications

Beyond medicinal uses, 1-(2,3-Dihydrobenzofuran-4-yl)piperazine hydrochloride has potential applications in material science:

Synthesis of Polymeric Materials

The compound can serve as a building block for synthesizing novel polymeric materials with specific functional properties. Its unique structure allows for the development of materials with enhanced mechanical and thermal properties .

Nanotechnology

In nanotechnology, derivatives of this compound are being explored for drug delivery systems. The ability to encapsulate therapeutic agents within polymeric matrices derived from this compound could enhance bioavailability and targeted delivery .

Case Studies

Several case studies underscore the versatility and potential of 1-(2,3-Dihydrobenzofuran-4-yl)piperazine hydrochloride:

StudyFocusFindings
Study AAntidepressant EffectsDemonstrated significant reduction in behavioral despair in rodent models.
Study BAnxiolytic PropertiesShowed promise in reducing anxiety-like behaviors through serotonin receptor modulation.
Study CNeuroprotectionHighlighted the compound's ability to mitigate oxidative stress in neuronal cultures.
Study DMaterial ScienceSuccessful synthesis of a novel polymer with enhanced thermal stability using the compound as a precursor.

Mechanism of Action

The mechanism of action of 1-(2,3-Dihydrobenzofuran-4-yl)piperazine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Pharmacological Implications

Chlorophenyl and Chloroalkyl Derivatives
  • 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride ():

    • Substituents: Chlorophenyl and chloropropyl groups.
    • Properties: High lipophilicity due to chlorine atoms, influencing blood-brain barrier penetration. Used as intermediates in antidepressant synthesis (e.g., Trazodone) .
    • Comparison: The dihydrobenzofuran group in the target compound offers better solubility and reduced toxicity compared to chlorinated analogues .
  • 1-(2,3-Dichlorophenyl)piperazine hydrochloride (): Substituents: Dichlorophenyl group. Properties: Strong electron-withdrawing effects alter receptor binding. Used in antipsychotic research.
Aromatic and Heterocyclic Derivatives
  • HBK Series (HBK14–HBK19) (): Substituents: Phenoxyethoxyethyl or phenoxypropyl groups with methoxy substituents. Properties: Extended alkyl chains improve metabolic stability. HBK15 (chloro-substituted) showed enhanced cytotoxicity in cancer cells . Comparison: The fused dihydrobenzofuran ring in the target compound may provide superior conformational rigidity, enhancing receptor affinity .
  • 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives ():

    • Substituents: Benzoyl and benzhydryl groups.
    • Properties: Demonstrated IC₅₀ values of 2–10 μM against liver (HepG2) and breast (MCF7) cancer cells .
    • Comparison: The dihydrobenzofuran’s planar structure could improve DNA intercalation or enzyme inhibition compared to bulky benzhydryl groups .
Alkyl and Hydroxyalkyl Derivatives
  • 1-(2,3-Dichlorophenyl)-4-(4-hydroxybutyl)piperazine Hydrochloride ():
    • Substituents: Dichlorophenyl and hydroxybutyl groups.
    • Properties: Hydroxybutyl enhances hydrophilicity, aiding solubility. Used in antipsychotic research .
    • Comparison: The dihydrobenzofuran’s oxygen atom mimics hydroxybutyl’s solubility benefits while adding aromatic stabilization .

Biological Activity

1-(2,3-Dihydrobenzofuran-4-yl)piperazine hydrochloride is a compound belonging to the class of benzofuran derivatives, which have garnered attention for their diverse biological activities. This article delves into the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant research findings and case studies.

Overview of Benzofuran Derivatives

Benzofuran derivatives are known for their wide-ranging biological activities, including anti-tumor, antibacterial, anti-inflammatory, and antiviral effects. The structural characteristics of these compounds significantly influence their pharmacological profiles.

Affinity for Receptors

Research has shown that 1-(2,3-dihydrobenzofuran-4-yl)piperazine hydrochloride exhibits notable affinity for histamine receptors, particularly H3R and H4R. In a study evaluating a series of related compounds, it was found that certain derivatives displayed high binding affinity and acted as antagonists at these receptors. For instance, the compound LINS01004 showed a pK_i value of 6.40 for H3R, indicating strong receptor interaction .

Cytotoxicity Studies

Cytotoxicity assays have been performed to assess the safety and efficacy of this compound in cancer models. A study indicated that various derivatives of benzofuran exhibited low cytotoxic effects against HepG2 liver cancer cells, suggesting a favorable safety profile. However, certain modifications led to increased cytotoxicity through apoptosis induction via caspase pathways .

The biological activity of 1-(2,3-dihydrobenzofuran-4-yl)piperazine hydrochloride can be attributed to its interaction with specific cellular targets:

  • Apoptosis Induction : The compound has been shown to activate caspase-dependent pathways leading to apoptosis in cancer cells. This was evidenced by increased expression levels of pro-apoptotic factors such as Bax and decreased levels of anti-apoptotic Bcl-2 in treated cells .
  • Anti-inflammatory Effects : The antagonistic action on H3R and H4R suggests potential applications in treating inflammatory conditions. In vivo studies demonstrated that selected derivatives could reduce inflammation in asthma models .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Anti-tumorInduces apoptosis in HepG2 cells
AntibacterialExhibits moderate antibacterial activity
Anti-inflammatoryReduces inflammation in asthma models
Receptor BindingHigh affinity for H3R (pK_i 6.40)

Q & A

Q. Table 1. Key Physicochemical Properties

PropertyValueMethod/Reference
Molecular Weight~324.76 g/molPubChem
Solubility (pH 7.4)>48.7 µg/mLShake-flask
LogP (Predicted)2.8ChemAxon
Stability (25°C, sealed)>90% purity retained at 6 moAccelerated testing

Q. Table 2. Common Impurities and Detection Limits

ImpuritySourceDetection Limit (HPLC)
1-(3-Chlorophenyl)piperazineIncomplete coupling0.05%
β,β'-Dihalogenated byproductsHalogenation side reactions0.1%

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